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molecular formula C9H9BrO3 B184988 5-Bromo-2,3-dimethoxybenzaldehyde CAS No. 71295-21-1

5-Bromo-2,3-dimethoxybenzaldehyde

Cat. No. B184988
M. Wt: 245.07 g/mol
InChI Key: RVMWFOFQRYTRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227966B2

Procedure details

A freshly prepared mixture of 30% H2O2 (3.9 g), formic acid (11 mL), and concentrated sulfuric acid (3 drops) was maintained for 1 hour at room temperature. The mixture was then cooled to 5° C. and treated with a solution of 5-bromo-2,3-dimethoxybenzaldehyde (4.15 g) in formic acid (25 mL). The mixture was maintained for 4 hours at 5° C. then placed in the 4° C. freezer overnight. Reaction mixture was then treated with a solution of Na2SO3 (3.4 g) in water (100 mL), stirred, and extracted with ethyl acetate (3×50 mL). The combined extracts were washed with 50 mL water followed by 50 mL brine and then organic layer was dried over sodium sulfate and concentrated under vacuum. The residue was dissolved in diethyl ether (20 mL) and after addition of 25% aqueous KOH (220 mL) was vigorously stirred under nitrogen. The organic layer was separated, the aqueous phase acidified to a pH of 3 with 2 N HCl and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield an oily residue which was purified by chromatography on silica in 3:1 hexane/ethyl acetate to provide 2,3-dimethoxy-5-bromophenol in 50% yield. 1H NMR (400 MHz) (CDCl3) δ 3.87 (s, 3H), 3.89 (s, 3H), 5.84 (s, 1H), 6.64 (d, J=4.0 Hz, 1H), 6.80 (d, J=4.0 Hz, 1H).
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OO.[Br:3][C:4]1[CH:5]=[C:6]([O:14][CH3:15])[C:7]([O:12][CH3:13])=[C:8]([CH:11]=1)C=O.[O-:16]S([O-])=O.[Na+].[Na+]>S(=O)(=O)(O)O.C(O)=O.O>[CH3:13][O:12][C:7]1[C:6]([O:14][CH3:15])=[CH:5][C:4]([Br:3])=[CH:11][C:8]=1[OH:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
4.15 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C=O)C1)OC)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained for 4 hours at 5° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
then placed in the 4° C. freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with 50 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (20 mL)
ADDITION
Type
ADDITION
Details
after addition of 25% aqueous KOH (220 mL)
STIRRING
Type
STIRRING
Details
was vigorously stirred under nitrogen
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield an oily residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica in 3:1 hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1OC)Br)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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